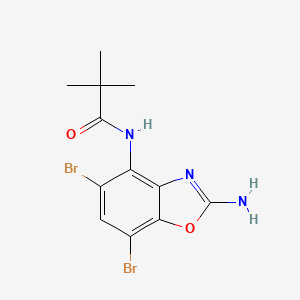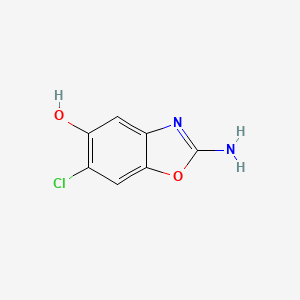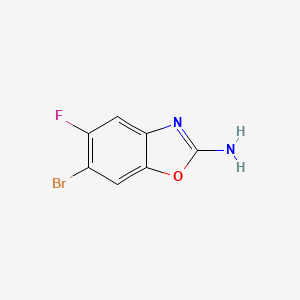![molecular formula C33H61N3O6 B7960160 (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid; dicyclohexylamine CAS No. 77426-96-1](/img/structure/B7960160.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid; dicyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid; dicyclohexylamine is a compound that combines the properties of an amino acid derivative with a protective tert-butoxycarbonyl group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid typically involves the protection of the amino group of an amino acid using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Basic Conditions: Bases like sodium hydroxide (NaOH) can be used to deprotonate the carboxylic acid groups, facilitating further reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino acid, which can then be further modified .
Applications De Recherche Scientifique
(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}(4-hydroxycyclohexyl)ethanoic acid: Another Boc-protected amino acid derivative with similar applications.
tert-butanesulfinamide: Used in asymmetric synthesis and offers similar protective properties.
Uniqueness
(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the amino acid. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required .
Propriétés
Numéro CAS |
77426-96-1 |
|---|---|
Formule moléculaire |
C33H61N3O6 |
Poids moléculaire |
595.9 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid |
InChI |
InChI=1S/2C12H23N.C9H15NO6/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h2*11-13H,1-10H2;5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t;;5-/m..0/s1 |
Clé InChI |
UBZDZIIQOUVMHU-BYOYUIHVSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Aminobenzo[d]oxazole-7-carbonitrile](/img/structure/B7960130.png)









